![molecular formula C20H23N5O5S B2645122 草酰酸2-(4-((1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)-N-(噻唑-2-基)乙酰胺 CAS No. 1351591-70-2](/img/structure/B2645122.png)

草酰酸2-(4-((1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)-N-(噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

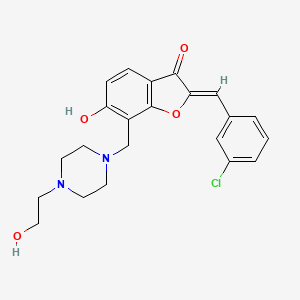

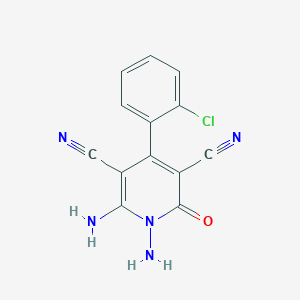

The compound contains several key functional groups, including a benzimidazole, a piperidine, and a thiazole . Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological applications . Piperidines are often used as building blocks in the synthesis of organic compounds, including pharmaceuticals . Thiazoles are aromatic sulfur and nitrogen-containing rings that are also found in many biologically active substances .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzimidazole and thiazole rings are aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen and sulfur atoms in the heterocyclic rings could potentially allow for hydrogen bonding .科学研究应用

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have been investigated for their antimicrobial potential. In a study by Kaur et al., a series of coumarin-benzimidazole derivatives were synthesized and evaluated for in vitro antimicrobial activity . These compounds demonstrated significant bactericidal effects against both Gram-positive (MRSA, Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. Notably, compound 7b exhibited the most potent antibacterial activity.

Antitumor Properties

Benzimidazole-based compounds have been explored as potential antitumor agents. Novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized, showing moderate to high inhibitory activities against various tumor cell lines . Further investigations into the antitumor potential of our compound could yield promising results.

Antifungal Effects

In addition to antibacterial activity, benzimidazole derivatives have demonstrated antifungal properties. Synthetic compounds containing benzimidazole moieties exhibited good activity against Candida albicans, a common fungal pathogen . Our compound’s antifungal potential warrants further exploration.

Metal Complex Formation

Benzimidazole derivatives are known for their ability to form stable complexes with metal ions. These complexes have diverse applications, including catalysis, sensing, and optical properties . Investigating the metal-binding behavior of our compound could lead to interesting applications in materials science.

Drug Development

Benzimidazole derivatives serve as valuable building blocks in drug discovery. Several clinically used drugs, such as albendazole and omeprazole, contain benzimidazole moieties . Our compound’s unique structure may inspire the development of novel therapeutic agents.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5OS.C2H2O4/c24-17(21-18-19-7-10-25-18)12-22-8-5-14(6-9-22)11-23-13-20-15-3-1-2-4-16(15)23;3-1(4)2(5)6/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,19,21,24);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVYIEVJBRYZGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NC4=NC=CS4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2645041.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2645044.png)

![N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2645048.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2645049.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2645053.png)

![(E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2645055.png)

![8-oxo-N-tosyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2645062.png)